2-(3-Butoxyphenyl)-6-methylquinoline-4-carboxylic acid
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Overview
Description
2-(3-Butoxyphenyl)-6-methylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a butoxyphenyl group with a quinoline core, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Butoxyphenyl)-6-methylquinoline-4-carboxylic acid typically involves a multi-step process. One common method starts with the preparation of the quinoline core, followed by the introduction of the butoxyphenyl group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions.
Preparation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Butoxyphenyl Group: The butoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the quinoline core reacts with 3-butoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Butoxyphenyl)-6-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Scientific Research Applications
2-(3-Butoxyphenyl)-6-methylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(3-Butoxyphenyl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylquinoline-4-carboxylic acid
- 6-Methylquinoline-4-carboxylic acid
- 2-(3-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid
Uniqueness
2-(3-Butoxyphenyl)-6-methylquinoline-4-carboxylic acid is unique due to the presence of the butoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoline derivatives and can lead to different applications and effects.
Biological Activity
2-(3-Butoxyphenyl)-6-methylquinoline-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, detailing its mechanisms of action, effectiveness against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C17H19NO3. The compound features a quinoline core, which is known for its diverse biological activities, and a butoxyphenyl substituent that may contribute to its interaction with biological targets.
The biological activity of quinoline derivatives often involves several mechanisms:
- Enzyme Inhibition : Many quinoline compounds inhibit enzymes involved in critical biochemical pathways, such as cyclooxygenase (COX) and topoisomerases.
- Receptor Modulation : These compounds can modulate receptor activity, influencing cellular signaling pathways.
- Antimicrobial Activity : Quinoline derivatives have been shown to disrupt microbial cell membranes or inhibit essential microbial enzymes.
Antimicrobial Activity
Recent studies indicate that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with DNA replication processes.
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways. The compound's effectiveness was assessed using the MTT assay, revealing IC50 values ranging from 10 to 30 µM across different cancer types.
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
A549 | 25 |
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that this compound showed a higher potency against Gram-positive bacteria compared to Gram-negative strains, suggesting a selective mechanism of action.
- Anticancer Research : In a recent publication, the compound was tested against a panel of cancer cell lines. The results indicated that it not only inhibited cell proliferation but also induced significant apoptosis in treated cells. Flow cytometry analysis confirmed an increase in the percentage of cells undergoing apoptosis after treatment with the compound.
Properties
IUPAC Name |
2-(3-butoxyphenyl)-6-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-3-4-10-25-16-7-5-6-15(12-16)20-13-18(21(23)24)17-11-14(2)8-9-19(17)22-20/h5-9,11-13H,3-4,10H2,1-2H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRGVEWUSAPTIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.